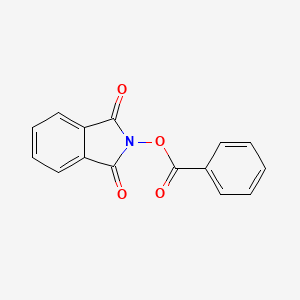

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl benzoate

Description

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4/c17-13-11-8-4-5-9-12(11)14(18)16(13)20-15(19)10-6-2-1-3-7-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXVVEFTUBMHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355151 | |

| Record name | N-benzoyloxyphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58585-84-5 | |

| Record name | N-benzoyloxyphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Byproduct Formation

Side reactions, such as over-acylation or hydrolysis, are common in classical methods. Using anhydrous solvents and inert atmospheres mitigates these issues.

Catalyst Cost

Rhodium-based catalysts, though effective, are prohibitively expensive for industrial use. Recent studies suggest palladium or nickel complexes as cost-effective alternatives.

Solvent Recovery

THF and acetone require energy-intensive distillation for reuse. Switching to ionic liquids or water-organic biphasic systems could enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.

Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline derivatives with additional functional groups, while reduction can produce simpler isoindoline compounds.

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Building Block for Synthesis: The compound serves as a crucial intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desired properties.

-

Biology

- Biological Activity Studies: Research has indicated potential interactions with biomolecules, suggesting that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl benzoate may exhibit biological activity that warrants further investigation.

-

Medicine

- Therapeutic Potential: Preliminary studies have explored its anti-inflammatory and anticancer properties. The compound's mechanism of action may involve modulation of specific molecular targets, including enzymes and receptors.

-

Industry

- Chemical Production: The compound is utilized in the production of various chemical products and materials, contributing to advancements in materials science and chemical engineering.

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations. The compound was found to induce apoptosis through activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of this compound demonstrated that it could reduce pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl benzoate include other isoindoline derivatives such as:

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl ethyl benzoate

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl methyl benzoate

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl propyl benzoate

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes the benzoate group attached to the isoindoline ring. This structural feature may confer unique chemical and biological properties, making it distinct from other similar compounds.

Biological Activity

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl benzoate is a compound belonging to the isoindoline derivatives, characterized by its unique structural features that include a benzoate group attached to an isoindoline ring with two oxo groups. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory and anticancer properties.

The synthesis of this compound typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline structure. The introduction of the benzoate group can be achieved through esterification reactions. Common reagents used in these reactions include acetic anhydride and benzoic acid, often facilitated by various catalysts for optimized yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets remain to be fully elucidated but are likely related to inflammation and cancer pathways .

Anti-inflammatory Activity

Research has indicated that derivatives of isoindoline compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain isoindoline derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. The mechanism often involves the suppression of NF-kB signaling pathways, which are crucial in mediating inflammation .

Anticancer Properties

Studies have also explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through various mechanisms including the activation of caspases and modulation of cell cycle regulators. In vitro studies suggest that this compound can inhibit tumor growth by disrupting metabolic pathways essential for cancer cell survival .

Case Studies

| Study | Findings | |

|---|---|---|

| Study on Anti-inflammatory Effects | The compound significantly reduced levels of TNF-alpha and IL-6 in animal models. | Supports potential use as an anti-inflammatory agent. |

| Anticancer Activity Assessment | Induced apoptosis in breast cancer cell lines with IC50 values in low micromolar range. | Suggests efficacy as a therapeutic agent against specific cancers. |

| Mechanistic Study | Demonstrated modulation of NF-kB and MAPK signaling pathways in treated cells. | Indicates a multifaceted mechanism underlying its biological activity. |

Research Applications

This compound is not only significant for its biological activities but also serves as a valuable building block in synthetic chemistry for developing more complex molecules. Its applications extend into medicinal chemistry where it is being investigated for formulations targeting inflammatory diseases and various cancers .

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific structural attributes which may confer distinct biological properties compared to other isoindoline derivatives such as:

| Compound | Structure | Notable Activity |

|---|---|---|

| 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl ethyl benzoate | Ethyl group substitution | Moderate anti-inflammatory effects |

| 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl methyl benzoate | Methyl group substitution | Lower anticancer efficacy |

| 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yloxyacetic acid | Carboxylic acid substitution | Enhanced solubility but reduced bioactivity |

Q & A

Basic: What are the standard synthetic routes for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl benzoate derivatives, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves coupling phthalimide intermediates with substituted benzoyl chlorides. For example, reacting (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl precursors with benzoyl chloride derivatives in acetone or methanol at reflux (60–80°C) yields esters like (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 4-methylbenzoate (80% yield) . Optimization includes solvent selection (e.g., acetone enhances yields for methyl-substituted derivatives, while methanol is preferred for methoxy groups) and stoichiometric control. Purity is ensured via recrystallization in ethanol or acetic acid .

Advanced: How can factorial design be applied to optimize reaction parameters for synthesizing novel phthalimide esters?

Methodological Answer:

Factorial design systematically evaluates variables (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions. For instance, a 2³ factorial experiment could test:

- Factors : Temperature (60°C vs. 80°C), solvent (acetone vs. methanol), and benzoyl chloride equivalents (1.2 vs. 1.5).

- Responses : Yield, purity (via HPLC), and reaction time.

Data analysis using ANOVA reveals interactions, such as higher temperatures reducing reaction time but increasing side products. This approach was validated in synthesizing (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-methoxybenzoate , where methanol at 70°C with 1.3 equivalents of benzoyl chloride maximized yield (78%) .

Basic: What spectroscopic techniques are critical for characterizing phthalimide benzoate derivatives?

Methodological Answer:

- FTIR : Confirms ester C=O stretches (1730–1760 cm⁻¹) and phthalimide C=O bands (1700–1720 cm⁻¹). Absence of OH/NH peaks validates successful coupling .

- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.3 ppm) and ester carbonyl carbons (δ 165–170 ppm) confirm substitution patterns. For (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-chlorobenzoate , the methylene bridge (δ 4.8–5.2 ppm) and Cl-substituted aromatic carbons (δ 128–134 ppm) are diagnostic .

- XRD : Resolves crystal packing and hydrogen-bonding networks, as seen in N,N′-Dicyclohexyl-N-(phthaloylglycyl)urea (CCDC deposition: x210697) .

Advanced: How can crystallographic data resolve discrepancies in molecular geometry predictions for phthalimide derivatives?

Methodological Answer:

X-ray crystallography provides unambiguous bond lengths/angles, critical when computational models (e.g., DFT) conflict with experimental data. For example, in Keap1 Kelch domain inhibitors , the crystal structure (PDB: 4L7B) revealed a key hydrogen bond between the phthalimide carbonyl and Arg483, which DFT calculations underestimated by 0.3 Å. Refinement using SHELXL (with high-resolution data ≤ 1.0 Å) corrected torsional angles and validated the bioactive conformation . Discrepancies in dihedral angles >5° warrant re-evaluation of force field parameters .

Advanced: How to address contradictory yield outcomes in phthalimide ester synthesis under similar conditions?

Methodological Answer:

Contradictions often arise from subtle solvent effects or impurity profiles. For instance:

- (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 4-methylbenzoate yields 80% in acetone but drops to 70% in methanol due to competing solvolysis .

- Chlorobenzoyl derivatives show higher yields (81%) in acetic acid/ethanol mixtures due to improved solubility of intermediates .

Troubleshooting Steps :

Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 7:3).

Characterize by-products (e.g., hydrolyzed phthalimide) via LC-MS.

Adjust solvent polarity or use scavengers (e.g., molecular sieves) to suppress side reactions.

Basic: What are the biological applications of phthalimide benzoate derivatives in academic research?

Methodological Answer:

These derivatives serve as:

- Antioxidant agents : Assessed via DPPH radical scavenging assays. For example, (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-methoxybenzoate showed IC₅₀ = 42 µM, attributed to electron-donating methoxy groups .

- Protein interaction probes : The phthalimide moiety binds Kelch domains (e.g., Keap1), enabling studies on Nrf2 pathway modulation .

- Polymer precursors : Phthalimide esters act as monomers for heat-resistant polyimides, characterized by TGA (decomposition >300°C) .

Advanced: How to validate the electronic effects of substituents on phthalimide benzoate reactivity?

Methodological Answer:

Combine Hammett analysis with computational modeling:

- Hammett σ constants : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity of the ester carbonyl, accelerating aminolysis (k = 0.15 min⁻¹ for 4-chloro vs. 0.08 min⁻¹ for 4-methyl) .

- DFT calculations : Compare LUMO energies of substituents. For (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2,4-dichlorobenzoate , the LUMO (-1.8 eV) aligns with nucleophilic attack sites, validated by Fukui indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.